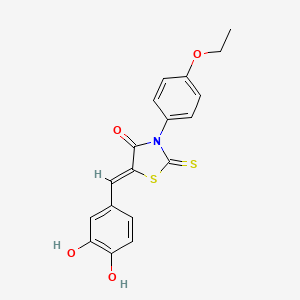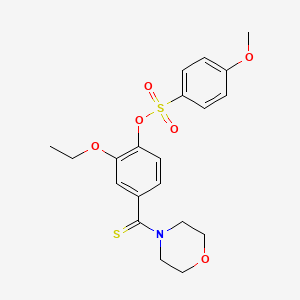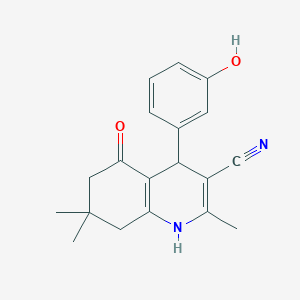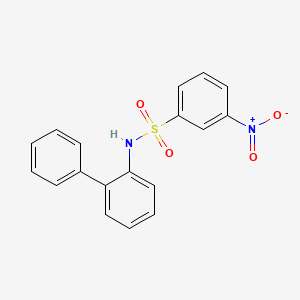
5-(3,4-dihydroxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dihydroxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as DHBET, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DHBET is a thiazolidinone derivative and has been extensively studied for its pharmacological properties. In
作用機序
The mechanism of action of DHBET is not fully understood. However, it has been proposed that DHBET exerts its pharmacological effects by modulating various signaling pathways. DHBET has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. DHBET has been found to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
DHBET has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues. DHBET has been found to induce apoptosis in cancer cells and protect neurons from oxidative stress. It has also been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
実験室実験の利点と制限
DHBET has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. DHBET has been extensively studied for its pharmacological properties, making it a well-established compound for research. However, DHBET has some limitations for lab experiments. It has poor water solubility, which can limit its use in in vitro and in vivo experiments. DHBET also has limited stability in biological systems, which can affect its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the research of DHBET. One direction is to improve the water solubility and stability of DHBET to enhance its use in in vitro and in vivo experiments. Another direction is to explore the potential use of DHBET in combination with other therapeutic agents for the treatment of cancer and neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action of DHBET and its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
DHBET is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer properties. DHBET has been found to inhibit the growth of various cancer cells, protect neurons from oxidative stress, and improve insulin sensitivity. However, DHBET has some limitations for lab experiments, including its poor water solubility and limited stability in biological systems. Future research is needed to improve the water solubility and stability of DHBET and explore its potential use in combination with other therapeutic agents for the treatment of various diseases.
合成法
The synthesis of DHBET involves the reaction between 3,4-dihydroxybenzaldehyde and 4-ethoxyphenyl isothiocyanate in the presence of a catalytic amount of triethylamine. The reaction yields DHBET as a yellow solid in moderate to good yields. The synthesis of DHBET has been optimized to improve its yield and purity.
科学的研究の応用
DHBET has been studied for its various therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. DHBET has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells. DHBET has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to protect neurons from oxidative stress and reduce inflammation in the brain. DHBET has also been studied for its potential use in the treatment of diabetes, as it has been found to improve insulin sensitivity and reduce blood glucose levels.
特性
IUPAC Name |
(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-2-23-13-6-4-12(5-7-13)19-17(22)16(25-18(19)24)10-11-3-8-14(20)15(21)9-11/h3-10,20-21H,2H2,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXJCAXCYQQAQR-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(cyclopentylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4934380.png)
![3-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4934385.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene](/img/structure/B4934387.png)
![5-cyclopentyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934392.png)





![N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4934438.png)
![2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B4934440.png)
![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B4934443.png)